molecular formula C17H13ClO4 B11153984 6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B11153984
M. Wt: 316.7 g/mol
InChI Key: FQYSVDXKWNDDHX-UHFFFAOYSA-N
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Description

6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 7th position, and a 4-methoxyphenyl group at the 4th position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-chloro-7-methoxy-2H-chromen-2-one and 4-methoxyphenylboronic acid.

    Suzuki-Miyaura Cross-Coupling Reaction: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 6-chloro-7-methoxy-2H-chromen-2-one with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

    Purification: The crude product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, and the use of continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methoxy-2H-chromen-2-one: Lacks the 4-methoxyphenyl group, which may affect its biological activity and properties.

    7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the chloro group at the 6th position, which may influence its reactivity and interactions.

    6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the methoxy group at the 7th position, which may alter its chemical and biological properties.

Uniqueness

6-chloro-7-methoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to the specific combination of substituents on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

6-chloro-7-methoxy-4-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C17H13ClO4/c1-20-11-5-3-10(4-6-11)12-8-17(19)22-15-9-16(21-2)14(18)7-13(12)15/h3-9H,1-2H3

InChI Key

FQYSVDXKWNDDHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC

Origin of Product

United States

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